N-(2-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Overview
Description
N-(2-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves the reaction of 2-methoxyaniline with a suitable quinazoline precursor under specific conditions. One common method includes the condensation of 2-methoxyaniline with 2-cyanobenzaldehyde, followed by cyclization and subsequent amidation to form the desired compound . The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like Yb(OTf)3 to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of tetrahydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline-4-carboxylic acids, while reduction can produce tetrahydroquinazoline derivatives with different substituents .
Scientific Research Applications
N-(2-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . Additionally, it can interact with receptors in the immune system, modulating inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
2-Methoxyphenylquinazoline: Known for its anticancer properties.
4-Methoxyquinazoline: Studied for its antimicrobial activities.
6-Methoxyquinazoline: Investigated for its anti-inflammatory effects.
Uniqueness
N-(2-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-21-14-9-5-4-8-13(14)19-16(20)15-11-6-2-3-7-12(11)17-10-18-15/h4-5,8-10H,2-3,6-7H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIBTIRZOCUBNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NC=NC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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